methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate
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Description
“4-Methyl-1-oxa-4-azaspiro[4.5]decane” and “1-Oxa-4-azaspiro 4.5 decane” are part of a collection of unique chemicals provided by Sigma-Aldrich . They are used by early discovery researchers .
Molecular Structure Analysis
The molecular structure of “4-Methyl-1-oxa-4-azaspiro[4.5]decane” is represented by the SMILES stringCN1C2(CCCCC2)OCC1
. For “1-Oxa-4-azaspiro 4.5 decane”, the SMILES string is C1CCC2(CC1)NCCO2
.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of “methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate” are currently unknown. The compound is a derivative of 1-oxa-4-azaspiro[4.5]decane , which has been found to have anticancer activity . .
Mode of Action
The mode of action of “methyl 4-{1-oxa-4-thia-8-azaspiro[4It is known that the compound is a derivative of 1-oxa-4-azaspiro[45]decane , which has been found to have anticancer activity
Biochemical Pathways
The biochemical pathways affected by “methyl 4-{1-oxa-4-thia-8-azaspiro[4It is known that the compound is a derivative of 1-oxa-4-azaspiro[45]decane , which has been found to have anticancer activity
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “methyl 4-{1-oxa-4-thia-8-azaspiro[4It is known that the compound is a derivative of 1-oxa-4-azaspiro[45]decane , which has been found to have anticancer activity
Result of Action
The molecular and cellular effects of “methyl 4-{1-oxa-4-thia-8-azaspiro[4It is known that the compound is a derivative of 1-oxa-4-azaspiro[45]decane , which has been found to have anticancer activity
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “methyl 4-{1-oxa-4-thia-8-azaspiro[4It is known that the compound is a derivative of 1-oxa-4-azaspiro[45]decane , which has been found to have anticancer activity
Properties
IUPAC Name |
methyl 4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-20-15(19)13-4-2-12(3-5-13)14(18)17-8-6-16(7-9-17)21-10-11-22-16/h2-5H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMBXEXNROSPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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